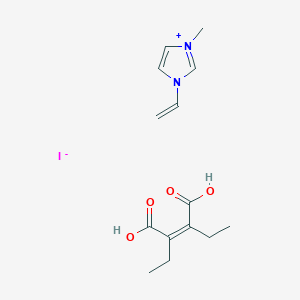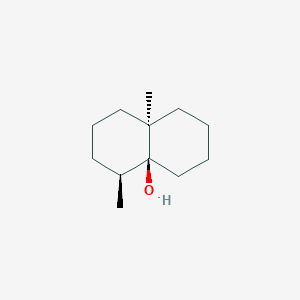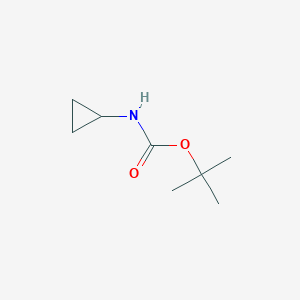
N-Boc-Cyclopropylamine
概要
説明
N-Boc-Cyclopropylamine is a chemical compound that is part of the cyclopropylamine family, characterized by a three-membered ring structure that imparts significant ring strain. This strain can influence the compound's reactivity and physical properties. The N-Boc prefix indicates that the amine group is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis to prevent unwanted reactions at the amine nitrogen during subsequent chemical transformations .
Synthesis Analysis
The synthesis of N-Boc-cyclopropylamine derivatives has been explored through various methods. One approach involves cyclopropenimine-catalyzed enantioselective Mannich reactions, which allow for the creation of N-Boc-aldimines with high levels of enantio- and diastereocontrol. This method demonstrates a greater reactivity compared to traditional thiourea cinchona alkaloid-derived catalysts and is effective with both aryl and aliphatic N-Boc-aldimines .
Molecular Structure Analysis
The molecular structure of N-Boc-cyclopropylamine is influenced by the cyclopropane ring, which is known for its angle strain due to the 60-degree bond angles that deviate from the ideal tetrahedral angle of 109.5 degrees. This strain can affect the compound's reactivity and stability. The presence of the Boc group also influences the molecular structure by adding steric bulk and protecting the amine functionality .
Chemical Reactions Analysis
N-Boc-cyclopropylamine and its derivatives participate in various chemical reactions. Lithiation-substitution reactions at the α and β positions of N-Boc N-alkyl cyclopropylamines have been reported, with the cyclopropane ring being the preferred position for lithiation in certain derivatives. These reactions can lead to the formation of bicyclic spiro or endo fused N-Boc amines. Additionally, β-carbomethoxy substituted N-Boc cyclopropylamines can undergo formal [3+2] cycloadditions with tetracyanoethylene to yield highly substituted cyclopentanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-cyclopropylamine are influenced by its cyclopropane core and the Boc protecting group. Cyclopropylamine exhibits a higher acidity compared to its open-chain analogue n-propylamine due to the ring strain. The strength of hydrogen bonding, as measured by the frequency shifts of the symmetric NH2 stretching vibration, suggests that cyclopropylamine has a slightly weaker interaction compared to n-propylamine, potentially due to reduced acceptor ability or steric hindrance .
科学的研究の応用
N-Boc Protection of Amines
- Scientific Field : Organic Chemistry .
- Application Summary : N-Boc-Cyclopropylamine is used in the N-Boc protection of amines, a process that is crucial in modern synthetic chemistry . The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine among various protecting groups .
- Methods of Application : The N-Boc protection is achieved under ultrasound irradiation and catalyst-free conditions . Another method involves a green and eco-friendly route for the almost quantitative Boc protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols in catalyst and solvent-free media under mild reaction conditions .
- Results or Outcomes : The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
N-Boc Deprotection
- Scientific Field : Organic Chemistry .
- Application Summary : N-Boc-Cyclopropylamine can also be used in the deprotection of the N-Boc group .
- Methods of Application : An efficient and sustainable method for N-Boc deprotection is described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Results or Outcomes : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Synthesis of Biologically Active Molecules
- Scientific Field : Medicinal Chemistry .
- Application Summary : The amine functionality is found in a broad range of biologically active molecules, and the protection of the amine functionality is important in their synthetic applications . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
- Methods of Application : One of the more significant routes to protection involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . Some examples include DMAP, Lewis acid catalysts such as Zr(ClO4)2·6H2O; Brønsted acid ionic liquids [(HMIm)BF4]; functionalized silica, H3PW12O40, and montmorillonite K10 .
- Results or Outcomes : The above studies showed that some processes required long reaction times, some were carried out under harsh reaction conditions, and others required purification steps such as column chromatography .
Synthesis of N-Boc Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : N-Boc-Cyclopropylamine can be used in the synthesis of N-Boc derivatives .
- Methods of Application : A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .
- Results or Outcomes : The N-Boc derivatives were prepared chemoselectively .
Synthesis of Complex Molecules
- Scientific Field : Organic Chemistry .
- Application Summary : N-Boc-Cyclopropylamine is used in the synthesis of complex molecules . The Boc group is a widely useful functionality for the protection of amine among various protecting groups .
- Methods of Application : The synthesis involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . Some examples include DMAP, Lewis acid catalysts such as Zr(ClO4)2·6H2O; Brønsted acid ionic liquids [(HMIm)BF4]; functionalized silica, H3PW12O40, and montmorillonite K10 .
- Results or Outcomes : The synthesis of complex molecules was achieved in excellent isolated yield in a short reaction time at room temperature .
Synthesis of Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : N-Boc-Cyclopropylamine is used in the synthesis of pharmaceuticals . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
- Methods of Application : The synthesis involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . Some examples include DMAP, Lewis acid catalysts such as Zr(ClO4)2·6H2O; Brønsted acid ionic liquids [(HMIm)BF4]; functionalized silica, H3PW12O40, and montmorillonite K10 .
- Results or Outcomes : The synthesis of pharmaceuticals was achieved in excellent isolated yield in a short reaction time at room temperature .
Safety And Hazards
N-Boc-Cyclopropylamine is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only in well-ventilated areas .
将来の方向性
N-Boc-Cyclopropylamine and similar compounds have potential applications in pharmaceutical research and development. For instance, cyclopropylamine containing compounds have been found to be potent and selective inhibitors of LSD1, a protein involved in gene expression . Furthermore, a nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides has been reported, providing direct access to 1-arylcyclopropylamines, a bioisosteric motif commonly used in small molecule drug discovery .
特性
IUPAC Name |
tert-butyl N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFGQLYKMWGXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577007 | |
| Record name | tert-Butyl cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-Cyclopropylamine | |
CAS RN |
132844-48-5 | |
| Record name | tert-Butyl cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl N-cyclopropylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



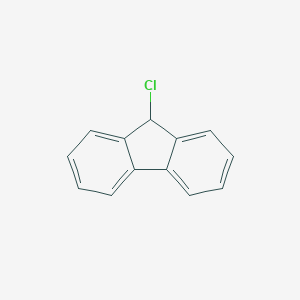
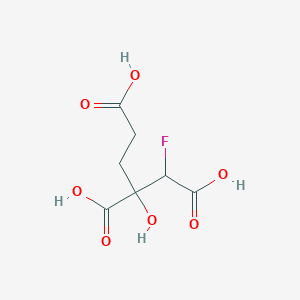
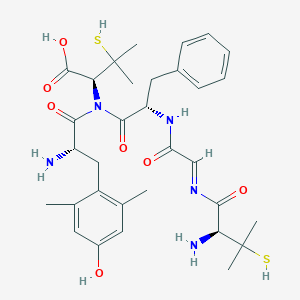
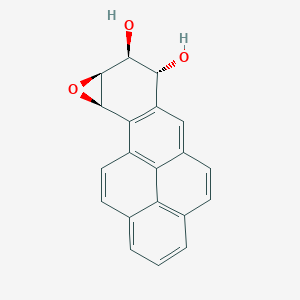
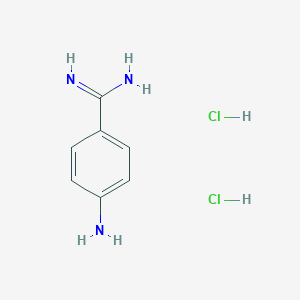
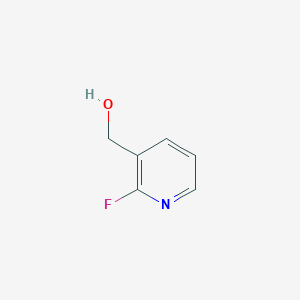
![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/structure/B144279.png)
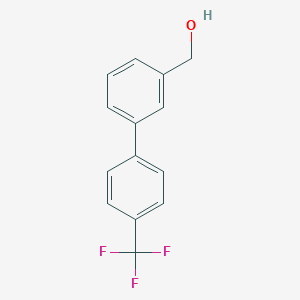
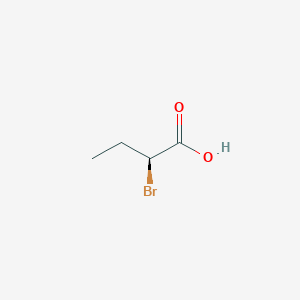


![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
